![molecular formula C23H24F6N5OPRu B1465355 Tetrakis(acetonitrile)[2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl-N]phenyl]ruthenium(II) Hexafluorophosphate CAS No. 1259070-80-8](/img/no-structure.png)

Tetrakis(acetonitrile)[2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl-N]phenyl]ruthenium(II) Hexafluorophosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

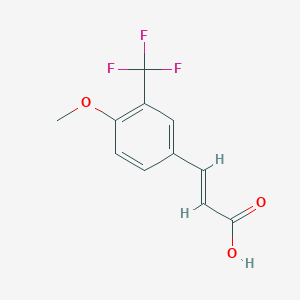

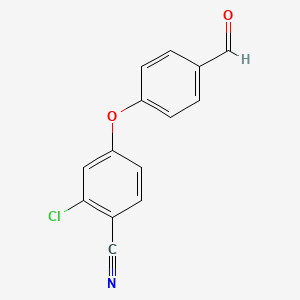

The molecular weight of the compound is 632.50 . Its molecular formula is C23H24F6N5OPRu . More detailed structural information might be available in specialized databases or scientific literature.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, related Ru(II) complexes with polypyridyl ligands play a central role in the development of photocatalytic organic reactions . They are used in the oxidation of sulfides with molecular oxygen .Physical And Chemical Properties Analysis

The compound should be stored in a dark place, under an inert atmosphere, at room temperature . More specific physical and chemical properties might be available in specialized databases or scientific literature.Scientific Research Applications

Catalysis and Synthesis

Tetrakis(acetonitrile) copper(I) hexafluorophosphate, a related compound, has been utilized in a copper(I)-catalyzed tandem reaction leading to the formation of isoindole derivatives, showcasing its role in efficient catalysis and synthesis processes (Peng, Cheng, & Wang, 2008).

Complexation Properties

A study on a hybrid bidentate and tridentate ruthenium(II) complex, incorporating similar ligands, revealed insights into complexation properties and molecular geometry, contributing to understanding ligand-metal interactions (Medlycott, Schaper, & Hanan, 2005).

Energy Storage and Release

In energy storage, stoichiometric copper(I) tetrakis(acetonitrile) has been found effective in activating the thermal ring-closure reaction of high-energy vinylheptafulvene isomers, demonstrating potential in solar heat batteries (Cacciarini, Vlasceanu, Jevric, & Nielsen, 2017).

Photocatalytic Applications

A ruthenium(II) complex with tetrathiafulvalene and phenanthroline showed unique photocatalytic properties in acetonitrile solutions, highlighting the potential of ruthenium complexes in photocatalytic applications (Keniley, Ray, Kovnir, Dellinger, Hoyt, & Shatruk, 2010).

Supramolecular Chemistry

Research on dinuclear ruthenium(II) polypyridyl complexes has demonstrated the capability of tetrakis(acetonitrile) ligands in forming heterometallic supramolecular structures, contributing significantly to the field of supramolecular chemistry (Shen, Kennedy, Donald, Torres, Price, & Beves, 2017).

Safety and Hazards

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Tetrakis(acetonitrile)[2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl-N]phenyl]ruthenium(II) Hexafluorophosphate involves the reaction of [RuCl2(p-cymene)]2 with 2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl-N]phenylamine in the presence of acetonitrile and hexafluorophosphate. The reaction results in the formation of the desired product.", "Starting Materials": [ "[RuCl2(p-cymene)]2", "2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl-N]phenylamine", "acetonitrile", "hexafluorophosphate" ], "Reaction": [ "Step 1: Dissolve [RuCl2(p-cymene)]2 (0.1 mmol) and 2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl-N]phenylamine (0.2 mmol) in acetonitrile (10 mL) in a round-bottom flask.", "Step 2: Add hexafluorophosphate (0.2 mmol) to the reaction mixture and stir for 24 hours at room temperature.", "Step 3: Filter the reaction mixture to remove any insoluble impurities.", "Step 4: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 5: Purify the crude product by column chromatography using a suitable solvent system to obtain the desired product." ] } | |

CAS RN |

1259070-80-8 |

Molecular Formula |

C23H24F6N5OPRu |

Molecular Weight |

632.5 g/mol |

IUPAC Name |

acetonitrile;(4S)-4-phenyl-2-phenyl-4,5-dihydro-1,3-oxazole;ruthenium(2+);hexafluorophosphate |

InChI |

InChI=1S/C15H12NO.4C2H3N.F6P.Ru/c1-3-7-12(8-4-1)14-11-17-15(16-14)13-9-5-2-6-10-13;4*1-2-3;1-7(2,3,4,5)6;/h1-9,14H,11H2;4*1H3;;/q-1;;;;;-1;+2/t14-;;;;;;/m1....../s1 |

InChI Key |

UTWIKBUTULQMNM-YEYOTXFRSA-N |

Isomeric SMILES |

CC#N.CC#N.CC#N.CC#N.C1[C@@H](N=C(O1)C2=CC=CC=[C-]2)C3=CC=CC=C3.F[P-](F)(F)(F)(F)F.[Ru+2] |

SMILES |

CC#N.CC#N.CC#N.CC#N.C1C(N=C(O1)C2=CC=CC=[C-]2)C3=CC=CC=C3.F[P-](F)(F)(F)(F)F.[Ru+2] |

Canonical SMILES |

CC#N.CC#N.CC#N.CC#N.C1C(N=C(O1)C2=CC=CC=[C-]2)C3=CC=CC=C3.F[P-](F)(F)(F)(F)F.[Ru+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Aminomethyl)bicyclo[2.2.2]oct-1-yl]methanol](/img/structure/B1465274.png)

![1,3,2-Dioxaborolane, 2-[3-methoxy-4-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-](/img/structure/B1465277.png)

![3-Tert-butyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1465284.png)

![6-[4-(2-Hydroxy-ethyl)-phenoxy]-nicotinamide](/img/structure/B1465289.png)